molecular formula C8H11ClN2O B13590051 2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol

2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol

Cat. No.: B13590051
M. Wt: 186.64 g/mol
InChI Key: SEZBVHNPACLNTE-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 g/mol . This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol typically involves the reaction of 3-chloropyridine with an appropriate amino alcohol under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The chloropyridinyl group may also play a role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(3-chloropyridin-4-yl)propan-1-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its specific structure provides distinct reactivity and interaction profiles compared to similar compounds .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-amino-3-(3-chloropyridin-4-yl)propan-1-ol

InChI

InChI=1S/C8H11ClN2O/c9-8-4-11-2-1-6(8)3-7(10)5-12/h1-2,4,7,12H,3,5,10H2

InChI Key

SEZBVHNPACLNTE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CC(CO)N)Cl

Origin of Product

United States

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